CB2 Antagonist Activity: Positional Isomer Comparison
2-Bromo-N-(1-phenylethyl)butanamide demonstrates specific CB2 antagonism with an IC50 of 32 nM in a human recombinant U2OS cell β-arrestin assay [1]. In contrast, the positional isomer 2-bromo-N-(2-phenylethyl)butanamide lacks publicly reported CB2 activity data, indicating a critical structure-activity relationship where the position of the phenylethyl group dictates receptor engagement. This differential activity profile provides a clear basis for selecting the 1-phenylethyl isomer over its 2-phenylethyl counterpart for CB2-targeted studies.
| Evidence Dimension | CB2 antagonism (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | 2-Bromo-N-(2-phenylethyl)butanamide: No reported CB2 activity data |
| Quantified Difference | Qualitative difference in reported activity |
| Conditions | Human recombinant CB2R expressed in U2OS cells; β-arrestin recruitment assay |
Why This Matters
Ensures that procurement for CB2 pharmacology studies utilizes the only α-bromoamide isomer with validated antagonist activity, minimizing risk of negative or confounding results.
- [1] BindingDB BDBM50029958 CHEMBL3353439. Antagonist activity at human recombinant CB2R expressed in U2OS cells. IC50 = 32 nM. View Source
